2,2,3-Triphenyl-2,5-dihydrofuran
Overview
Description
2,2,3-Triphenyl-2,5-dihydrofuran is an organic compound with the molecular formula C22H18O and a molecular weight of 298.388 g/mol . It belongs to the class of dihydrofurans, which are characterized by a partially saturated furan ring. This compound is notable for its unique structure, which includes three phenyl groups attached to the furan ring, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 2,2,3-Triphenyl-2,5-dihydrofuran can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with cobalt catalysts to form 2,3-dihydrofuran, which can then be further modified to introduce the phenyl groups . . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
2,2,3-Triphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully saturated products.
Cycloaddition: It can participate in Diels-Alder reactions with dienes to form complex cyclic structures.
Scientific Research Applications
2,2,3-Triphenyl-2,5-dihydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3-Triphenyl-2,5-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2,2,3-Triphenyl-2,5-dihydrofuran can be compared with other dihydrofuran derivatives such as:
2,3-Dihydrofuran: Lacks the phenyl groups and has different reactivity and applications.
2,5-Dihydrofuran: Similar to this compound but without the phenyl groups, leading to different chemical properties and uses.
2,2,5-Triphenyl-2,5-dihydrofuran:
The uniqueness of this compound lies in its specific arrangement of phenyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,5-triphenyl-2H-furan | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c1-4-10-18(11-5-1)21-16-17-23-22(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWVYLXOSDOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298442 | |
Record name | 2,2,3-triphenyl-2,5-dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15377-95-4 | |
Record name | NSC123158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3-triphenyl-2,5-dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3-TRIPHENYL-2,5-DIHYDROFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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